Cinnamyl acetate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamyl acetate can be synthesized through the esterification of cinnamyl alcohol with acetic acid or acetic anhydride. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under azeotropic conditions to remove water and drive the reaction to completion . Another method involves the reaction of cinnamyl alcohol with acetic anhydride in the presence of a catalyst at temperatures ranging from 40 to 50°C .

Industrial Production Methods: Industrial production of this compound often employs the esterification of cinnamyl alcohol with acetic anhydride, followed by purification through distillation under reduced pressure. This method is favored due to its simplicity, high yield, and minimal environmental impact .

Chemical Reactions Analysis

Decomposition Reactions

Cinnamyl acetate undergoes decomposition under specific conditions:

Biochemical Reactions (Metabolism)

In vivo, this compound is metabolized via sequential enzymatic steps:

Pathway :

-

Hydrolysis : Carboxylesterases convert this compound → cinnamyl alcohol.

-

Oxidation : NAD<sup>+</sup>-dependent alcohol dehydrogenase oxidizes cinnamyl alcohol → cinnamaldehyde.

-

Further oxidation : Aldehyde dehydrogenase converts cinnamaldehyde → cinnamic acid.

-

β-oxidation : Cinnamic acid → benzoyl-CoA → hippuric acid (major urinary metabolite) .

Key Metabolites :

Adsorption Studies

-

β-Cyclodextrin polyurethane selectively adsorbs this compound over cinnamaldehyde via hydrogen bonding and hydrophobic interactions (equilibrium adsorption: 17.5 × 10<sup>−3</sup> mmol/g) .

Reaction Kinetics and Thermodynamics

Scientific Research Applications

Food Industry

Cinnamyl acetate is widely used as a flavoring agent due to its sweet floral-fruity aroma. It is commonly incorporated into various food products, such as baked goods and animal feed. The compound helps enhance flavor profiles and improve the sensory qualities of food items.

Flavoring Properties

- Flavor Ester : this compound acts as a flavor ester in food applications, contributing to the overall taste and aroma.

- Concentration : In natural sources like cinnamon bark, this compound concentrations range from 2,800 to 51,000 ppm .

Pharmaceutical Applications

Recent studies have highlighted the potential therapeutic effects of this compound against various pathogens and diseases.

Antimicrobial Activity

- A study demonstrated that this compound exhibits significant antimicrobial properties against Helicobacter pylori, a bacterium associated with gastric ulcers. Molecular docking analyses revealed strong binding interactions with virulence proteins of H. pylori, indicating its potential as a therapeutic agent .

Biocatalytic Synthesis

- This compound can be synthesized using biocatalysts such as lipases and esterases. A notable case involved the use of a thermophilic esterase mutant that achieved a conversion rate of 99.40% for synthesizing this compound at elevated temperatures .

Cosmetic and Personal Care Products

This compound is utilized in cosmetics and personal care products for its fragrance properties. Its pleasant scent makes it an attractive ingredient in perfumes, lotions, and toiletries.

Safety Assessments

- Safety evaluations indicate that this compound does not present significant risks for skin sensitization or genotoxicity when used in cosmetic formulations . Studies involving human patch tests have shown minimal irritation, confirming its suitability for topical applications .

Industrial Applications

The compound also finds utility in industrial processes due to its chemical properties.

Preservative Role

- This compound acts as a preservative by preventing the auto-oxidation of cinnamic aldehyde to cinnamic acid, thereby extending the shelf life of products containing these compounds .

Separation Techniques

- Research has explored the separation of this compound from other components in cinnamon oil using adsorption techniques with β-cyclodextrin polyurethane. This method enhances the purity of this compound for various applications .

Case Study: Antimicrobial Efficacy

A study conducted on the efficacy of cinnamon compounds against H. pylori involved molecular docking simulations and pharmacokinetic assessments. The results indicated that this compound demonstrated significant binding interactions with virulence proteins, suggesting its potential as an antimicrobial agent .

Case Study: Biocatalytic Synthesis

In another study focusing on enzyme-mediated synthesis, researchers developed a thermophilic esterase mutant that significantly improved the yield of this compound synthesis at higher temperatures. This advancement highlights the potential for industrial applications utilizing biocatalysts to produce valuable compounds efficiently .

Mechanism of Action

The mechanism of action of cinnamyl acetate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . Additionally, its antioxidant properties are linked to its capacity to scavenge free radicals and enhance cellular antioxidant defenses .

Comparison with Similar Compounds

Cinnamyl acetate is often compared with other cinnamyl derivatives, such as:

Cinnamyl alcohol: Similar in structure but lacks the acetate group, making it less volatile and less fragrant.

Cinnamic acid: Contains a carboxylic acid group instead of an acetate group, resulting in different chemical reactivity and applications.

Cinnamaldehyde: Contains an aldehyde group, giving it distinct antimicrobial and flavoring properties.

This compound stands out due to its unique combination of a pleasant fragrance, chemical versatility, and wide range of applications in various fields.

Biological Activity

Cinnamyl acetate is an organic compound derived from cinnamon, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields such as medicine, agriculture, and food preservation.

This compound is classified as a cinnamyl ester. Upon ingestion, it is hydrolyzed to cinnamyl alcohol by carboxylesterases, primarily in the liver. The subsequent oxidation of cinnamyl alcohol leads to the formation of cinnamaldehyde, which can be further metabolized into cinnamic acid. This metabolic pathway illustrates the compound's bioavailability and transformation within biological systems .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties:

- Antibacterial Effects : Studies indicate that this compound possesses antibacterial activity against various pathogens. For instance, it has been shown to inhibit bacterial growth at concentrations as low as 300 μg/mL when tested against multiple strains .

- Antifungal Properties : Research has demonstrated that both cinnamon essential oil and its components, including this compound, exhibit antifungal activity against various fungal strains .

- Acaricidal Activity : In studies involving essential oils from Cinnamomum zeylanicum, this compound showed acaricidal effects against ticks, indicating its potential use in pest control .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties:

- Cellular Mechanisms : In vitro studies using macrophages have shown that compounds derived from cinnamon, including this compound, can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. These effects are mediated through the suppression of signaling pathways involving NF-κB .

- Animal Models : In vivo experiments have confirmed that this compound can reduce inflammation in murine models of sepsis and gout by modulating inflammasome activation .

Antioxidant Properties

The antioxidant capacity of this compound contributes to its protective effects against oxidative stress:

- Mechanisms : It has been shown to enhance antioxidant enzyme activities (e.g., catalase and superoxide dismutase) while reducing malondialdehyde levels in tissues subjected to oxidative damage .

Case Studies and Research Findings

- Study on Cinnamomum cassia : An ethanol extract containing this compound demonstrated significant anti-inflammatory effects in both in vitro and in vivo models, supporting traditional uses in herbal medicine .

- Acaricidal Efficacy : In tests conducted on Rhipicephalus microplus (a tick species), this compound exhibited varying levels of acaricidal activity, with higher concentrations leading to increased mortality rates .

- Antifungal Testing : this compound was included in studies assessing the antifungal efficacy of cinnamon oil against common fungal pathogens, showing promising results at specific concentrations .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. How can cinnamyl acetate be biosynthesized in microbial systems?

This compound can be synthesized in engineered Escherichia coli by leveraging plant-derived benzyl alcohol O-acyltransferases (BAATs). These enzymes catalyze the esterification of cinnamyl alcohol with acetyl-CoA. Key steps include:

- Enzyme Screening : Testing BAATs from diverse plant sources for substrate flexibility and catalytic efficiency .

- Pathway Construction : Introducing heterologous genes for cinnamyl alcohol synthesis (e.g., phenylpropanoid pathway genes) and BAATs into E. coli .

- Optimization : Adjusting fermentation conditions (e.g., carbon source, induction timing) to achieve yields up to 166.9 ± 6.6 mg/L .

Q. What analytical methods are used to quantify this compound in reaction mixtures?

Gas chromatography (GC) is the primary method for quantifying this compound. A validated protocol includes:

- Sample Preparation : Dilution with n-hexane and filtration through a 0.25 µm membrane .

- GC Parameters :

- Column: Capillary column with nitrogen carrier gas (split ratio 1:1).

- Temperature Program: 130°C (1 min) → 210°C (20°C/min ramp, 5 min hold) → 280°C (60°C/min ramp, 2 min hold) .

- Detection: Flame ionization detector (FID) at 300°C.

- Quantification : Using retention times (3.8 min for cinnamyl alcohol, 4.7 min for this compound) and peak area ratios .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Hazard Classification : Classified as a Category 2 eye irritant (H319) under EU Regulation (EC) No 1272/2008 .

- Protective Measures :

- Storage : Store at 2–8°C in airtight containers away from strong acids/oxidizers to prevent decomposition .

Advanced Research Questions

Q. How do metal nanocomposites enhance catalytic efficiency in this compound etherification?

Ag–Pd@rutin nanocomposites catalyze the O-allylation of this compound with phenols (e.g., p-cresol) via:

- Mechanism : Synergistic effects between Ag (electron transfer) and Pd (surface activation) enhance reaction rates .

- Characterization :

- XPS Analysis : Confirms elemental composition and oxidation states (e.g., Ag⁰, Pd⁰) using Al Kα X-ray source and Thermo Avantage Software .

- NMR Validation : ^1H and ^13C-NMR verify product identity (e.g., ether bond formation) .

- Optimization : Reaction conditions (solvent, temperature) are tuned to minimize byproducts and maximize yield .

Q. What computational approaches validate this compound's interactions with bacterial virulence proteins?

- Molecular Docking : this compound shows strong binding to H. pylori virB4 and virB9 proteins, with binding energies comparable to known inhibitors .

- Molecular Dynamics (MD) Simulations :

- Stability Metrics : Root-mean-square deviation (RMSD) and radius of gyration (Rg) analyses confirm structural stability of this compound–protein complexes over 100-ns simulations .

- Pharmacokinetics : SwissADME and ADMETLab 2.0 predict favorable drug-likeness (e.g., LogP = 2.8, bioavailability score = 0.55) .

Q. How does microwave-assisted extraction influence this compound yield compared to traditional methods?

- Microwave-Assisted Steam Distillation (MASD) : Yields 9.553% this compound from cinnamon, outperforming traditional steam distillation (SD: 8.583%) and ultrasound-assisted methods (UASD: 8.210%) .

- Mechanism : Microwave polarization disrupts plant cell walls, enhancing diffusion of polar esters like this compound .

- Validation : GC-MS quantifies total esters and identifies synergistic effects with phenylethyl acetate and benzyl benzoate .

Q. Methodological Notes

Properties

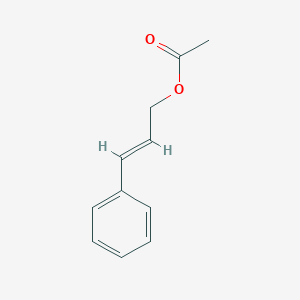

IUPAC Name |

[(E)-3-phenylprop-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSDHUCWMSHDCR-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020828 | |

| Record name | 3-Phenylallyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Sigma-Aldrich MSDS], Colourless to slightly yellow liquid, sweet, balsamic, floral odour | |

| Record name | 2-Propen-1-ol, 3-phenyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cinnamyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/182/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Cinnamyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/182/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.047-1.054 | |

| Record name | Cinnamyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/182/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

21040-45-9, 103-54-8 | |

| Record name | trans-Cinnamyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21040-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, cinnamyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021040459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-ol, 3-phenyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenylallyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFJ36XSV8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.